molecular formula C11H10N2O6S B15208107 2,5-Dioxopyrrolidin-1-yl 4-sulfamoylbenzoate CAS No. 154715-61-4

2,5-Dioxopyrrolidin-1-yl 4-sulfamoylbenzoate

Cat. No.: B15208107
CAS No.: 154715-61-4
M. Wt: 298.27 g/mol
InChI Key: CXCLACICRKAOAL-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-sulfamoylbenzoate is a reactive ester featuring a dioxopyrrolidinyl group (a cyclic activated ester) and a sulfamoyl-substituted benzoate moiety. This compound is widely employed in organic synthesis as an acylating agent, particularly for introducing the 4-sulfamoylbenzoyl group into target molecules. Its utility lies in its ability to react efficiently with amines under mild conditions, forming stable amide bonds. For example, it has been used to synthesize chiral intermediates by reacting with (S)- or (R)-2-benzylpiperazine derivatives at 0°C to avoid over-addition .

Properties

CAS No.

154715-61-4

Molecular Formula

C11H10N2O6S

Molecular Weight

298.27 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-sulfamoylbenzoate

InChI

InChI=1S/C11H10N2O6S/c12-20(17,18)8-3-1-7(2-4-8)11(16)19-13-9(14)5-6-10(13)15/h1-4H,5-6H2,(H2,12,17,18)

InChI Key

CXCLACICRKAOAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

The compound 2,5-dioxopyrrolidin-1-yl 4-sulfamoylbenzoate is a chemical intermediate used in synthesizing various compounds for scientific research . Its primary application lies in facilitating the creation of more complex molecules with potential biological activities .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-sulfamoylbenzoate is used in the synthesis of:

  • PROTACs (Proteolysis-Targeting Chimeras) PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins . 2,5-Dioxopyrrolidin-1-yl 4-sulfamoylbenzoate is used to synthesize PROTAC candidates that target human carbonic anhydrase II (hCAII), an essential metalloenzyme involved in critical physiological processes .
    • In one study, researchers coupled mono-Boc protected diamine linkers to NHS-activated 4-sulfamoyl benzoate to synthesize HyT candidates .
    • In another instance, triflate salts of terminal amines were coupled with the NHS-activated, 4-sulfamoyl benzoate to yield completed PROTAC candidates .
  • Inactivated degrader analogues PROTAC-style mechanism of hCAII degradation can be confirmed through the synthesis of compounds using 2,5-Dioxopyrrolidin-1-yl 4-sulfamoylbenzoate .

Case Studies

  • hCAII Degradation: A study utilized 2,5-dioxopyrrolidin-1-yl 4-sulfamoylbenzoate to synthesize PROTAC degraders (compounds 4 and 5 ) that target hCAII in HEK293 cells . Compounds 4 and 5 were shown to degrade hCAII in a dose-dependent manner. Compound 4 exhibited a DC50 value of 5 ± 3 nM with a DMax of 96%, while compound 5 had a DC50 value of 245 ± 246 nM with a DMax of 86% . Further experiments with inactivated degrader analogues confirmed that the degradation of hCAII was due to a PROTAC mechanism requiring ternary complex formation .
  • Virtual High Throughput Screening: Imidazo[1,2-a]pyrazine compounds, potential ATP mimics and ATPase inhibitors, were identified through virtual high throughput screening of the Helicobacter pylori VirB11 ATPase, HP0525 . Synthesis of these target compounds was carried out, with two routes established to deliver 2- and 3- aryl regioisomers. In vitro screening identified compound 14 as the lead compound (IC50 = 7 µM) and studies have shown it to be a competitive inhibitor of ATP .
  • Bioorthogonal Chemistry: Thiocycloheptyne derivatives, synthesized using 2,5-dioxopyrrolidin-1-yl 4-oxo-4-((3,3,6,6-tetramethyl-1-oxido, are used in bioorthogonal chemistry for investigating biomolecules and physiological processes, particularly when conventional research tools are inadequate . These derivatives facilitate the creation of targeted delivery systems, such as nanoparticles and antibody-drug conjugates .

Comparison with Similar Compounds

Table 1: Key Properties of 2,5-Dioxopyrrolidin-1-yl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Reference
2,5-Dioxopyrrolidin-1-yl 4-sulfamoylbenzoate C₁₁H₉N₂O₆S ~297.23 (calculated) Sulfamoyl (-SO₂NH₂) Chiral intermediate synthesis
2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate C₁₈H₁₃NO₅ 321.3 Benzoyl (-C₆H₅CO-) General acylating agent
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate C₂₄H₁₉NO₄ 385.41 Pyrenyl (polycyclic aromatic) Fluorescent probes or materials science
4-(2,5-Dioxopyrrolidin-1-yl)-N-(chromenopyridinyl)benzamide C₂₄H₁₇N₃O₅ 427.4 Chromenopyridine-amidine Potential pharmacological applications

Physicochemical Properties

  • Solubility : The sulfamoyl group in the target compound increases water solubility relative to the hydrophobic benzoyl or pyrenyl substituents in analogues.
  • Stability : The dioxopyrrolidinyl group in all derivatives acts as a leaving group, but the electron-withdrawing sulfamoyl group may accelerate hydrolysis compared to benzoyl derivatives.

Mechanistic Insights and Limitations

  • Catalytic Requirements: While the target compound reacts under mild, catalyst-free conditions, ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives require copper catalysts for heterocycle coupling, indicating divergent reactivity profiles .
  • Computational Correlations : Ab initio/DFT calculations for related compounds suggest that partial charges on reactive atoms (e.g., nitrogen in heterocycles) correlate with experimental coupling efficiency . Similar analyses could predict the target compound’s behavior in complex reactions.

Q & A

Basic: What are the recommended synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl 4-sulfamoylbenzoate with high purity?

The synthesis typically involves coupling reactions using activated esters. For example, derivatives of 2,5-dioxopyrrolidin-1-yl esters can be prepared via copper-catalyzed coupling with heterocyclic compounds. Key steps include:

  • Reacting the sulfamoyl benzoic acid derivative with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC·HCl) in anhydrous THF to form the activated NHS ester .
  • Purification via column chromatography (e.g., Kieselgel 60) and characterization using NMR and IR spectroscopy to confirm purity (>98%) .

Advanced: How can reaction mechanisms for the coupling of 2,5-Dioxopyrrolidin-1-yl esters with heterocyclic compounds be elucidated?

Mechanistic studies for such couplings often involve:

  • Radical-ionic pathways : Proposed for copper-catalyzed substitutions, where heterogeneous copper catalysts facilitate electron transfer, supported by ab initio/DFT calculations to map charge distribution on reactive sites .
  • Computational modeling : Partial charges on nitrogen atoms and carboxylate groups are analyzed to predict reactivity, aligning with experimental yields .

Basic: What spectroscopic techniques are optimal for characterizing 2,5-Dioxopyrrolidin-1-yl 4-sulfamoylbenzoate?

  • 1H/13C-NMR : To confirm ester formation and sulfamoyl group integration. For example, NHS ester protons appear at δ ~2.8 ppm (succinimide methylene) .
  • IR spectroscopy : Peaks at ~1730–1780 cm⁻¹ (C=O stretching of NHS ester) and ~1340 cm⁻¹ (S=O stretching of sulfonamide) validate functional groups .
  • X-ray crystallography : SHELX software refines crystal structures for precise bond-length and angle determination .

Advanced: How do computational methods like DFT contribute to understanding substituent effects in pyrrolidinone derivatives?

  • Charge distribution analysis : DFT calculations predict partial charges on heterocyclic nitrogen atoms, guiding reactivity predictions (e.g., electron-deficient heterocycles favor nucleophilic attack) .
  • Transition state modeling : Identifies steric and electronic barriers in esterification or cross-linking reactions, aiding in catalyst selection .

Basic: What are the critical parameters for optimizing yield in esterification reactions involving sulfamoyl benzoate derivatives?

  • Catalyst selection : Copper or palladium catalysts enhance coupling efficiency in heterocyclic substitutions .
  • Solvent system : Anhydrous THF or DMF minimizes hydrolysis of NHS esters .
  • Temperature control : Reactions typically proceed at 0–25°C to prevent side reactions .

Advanced: What strategies resolve contradictions in cross-linking efficiency data when using photoactivatable 2,5-Dioxopyrrolidin-1-yl esters?

  • Controlled UV exposure : Optimize irradiation time (e.g., 365 nm for diazirine activation) to balance cross-linking and photodegradation .
  • Mass spectrometry validation : Photo-cross-linking mass spectrometry identifies binding partners and quantifies interaction specificity .
  • Negative controls : Use non-reactive analogs or competitive inhibitors to distinguish specific vs. nonspecific interactions .

Basic: How should researchers handle and store 2,5-Dioxopyrrolidin-1-yl 4-sulfamoylbenzoate to ensure stability?

  • Storage : Lyophilized powder stored at –20°C under inert gas (e.g., argon). Solutions in DMSO or DMF should be aliquoted and stored at –80°C to avoid freeze-thaw cycles .
  • Handling : Use anhydrous conditions and gloveboxes to prevent ester hydrolysis.

Advanced: What analytical approaches validate the specificity of sulfamoyl benzoate derivatives in protein interaction studies?

  • Cross-linking mass spectrometry : Identifies covalent adducts formed after UV activation, with peptide mapping to confirm binding sites .
  • Competitive binding assays : Co-incubate with excess non-biotinylated analogs to assess target selectivity .
  • Structural docking : Integrate computational models (e.g., AutoDock) to predict binding pockets and validate experimental data .

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